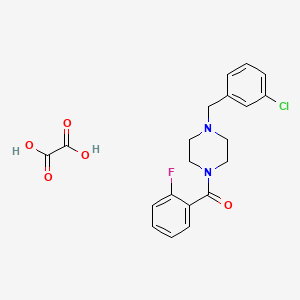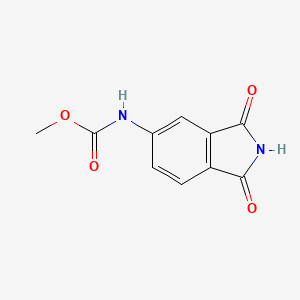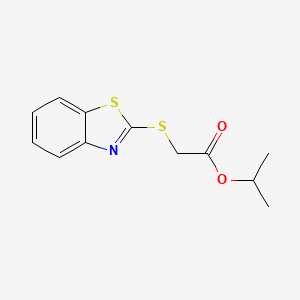
1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. The compound, also known as TFB-354, is a piperazine derivative that has been synthesized using a specific method. In
作用機序
The mechanism of action of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a role in the regulation of inflammation and pain. By inhibiting PDE4, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate increases the levels of cAMP, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models. Additionally, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has been found to reduce the activation of glial cells in the spinal cord, which play a role in the development of chronic pain. These effects suggest that 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has potential as a treatment for conditions characterized by chronic inflammation and pain.
実験室実験の利点と制限
One of the advantages of using 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate in lab experiments is its specificity for PDE4. Unlike other compounds that inhibit multiple phosphodiesterases, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate specifically targets PDE4, making it a useful tool for studying the role of cAMP in inflammation and pain. However, one of the limitations of using 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate. One direction is the study of its potential use in the treatment of other medical conditions, such as autoimmune diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate and its effects on other signaling pathways in the body. Finally, the development of more soluble forms of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate could expand its use in lab experiments and potentially lead to its development as a therapeutic agent.
合成法
The synthesis of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate involves the reaction of 3-chlorobenzylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with oxalic acid to form the oxalate salt. The process yields a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has been studied extensively for its potential applications in the treatment of various medical conditions. It has been found to have anti-inflammatory and analgesic properties and has been tested for its effectiveness in treating conditions such as neuropathic pain, chronic pain, and inflammatory pain. Additionally, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has been studied for its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O.C2H2O4/c19-15-5-3-4-14(12-15)13-21-8-10-22(11-9-21)18(23)16-6-1-2-7-17(16)20;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWRIVSDCBYXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chloro-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)

![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)


![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)
![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)